3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide
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Overview
Description
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide typically involves the reaction of 3,3,3-trifluoro-2-oxopropanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent such as oxalyl chloride to activate the carboxylic acid group, followed by nucleophilic substitution with 2-aminoethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted amides and thioamides.
Scientific Research Applications
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)propanamide
- 3,3,3-Trifluoro-N-(2-hydroxyethyl)-N-(2-methoxyethyl)-2-(trifluoromethyl)propanamide
Uniqueness
3,3,3-Trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide is unique due to its specific trifluoromethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H6F3NO3 |
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Molecular Weight |
185.10 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(2-hydroxyethyl)-2-oxopropanamide |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)3(11)4(12)9-1-2-10/h10H,1-2H2,(H,9,12) |
InChI Key |
OIWNEWDKYDTBIL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC(=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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